molecular formula C23H23N3O3S B3007683 Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate CAS No. 1359315-28-8

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

Cat. No.: B3007683
CAS No.: 1359315-28-8
M. Wt: 421.52
InChI Key: LIUHJCVYIGETRS-UHFFFAOYSA-N
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Description

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a synthetic small molecule featuring a quinoline core substituted with a thiomorpholine-4-carbonyl group at position 3 and linked via an amino bridge to an ethyl benzoate moiety at position 2. The compound’s synthesis likely involves multi-step reactions, including amide coupling and nucleophilic substitution, similar to protocols described for related quinoline derivatives .

Properties

IUPAC Name

ethyl 3-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)25-21-18-8-3-4-9-20(18)24-15-19(21)22(27)26-10-12-30-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUHJCVYIGETRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Thiomorpholine Moiety: The thiomorpholine group is introduced via nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group on the quinoline ring.

    Coupling with Ethyl Benzoate: The final step involves coupling the quinoline-thiomorpholine intermediate with ethyl 3-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The quinoline core can intercalate with DNA, potentially disrupting replication processes, while the thiomorpholine moiety may inhibit enzyme activity through covalent bonding.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or novel properties .

Material Science

In material science, this compound is explored for potential applications in developing organic semiconductors and light-emitting diodes (LEDs). Its chemical properties may contribute to materials with specific optical or electronic characteristics .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can significantly reduce cell viability in breast and lung cancer models by inducing apoptosis.

Synthesis of Novel Derivatives

Recent studies have focused on modifying the ethyl benzoate group to enhance biological activity. One study synthesized several derivatives and evaluated their anticancer properties, finding that certain modifications resulted in improved efficacy against targeted cancer cells .

Mechanism of Action

The mechanism of action of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiomorpholine moiety may interact with enzymes, inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethyl benzoate derivatives and quinoline-based analogs, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name / Identifier Core Structure Key Substituents/Linkers Notable Features
Target Compound Quinoline - Thiomorpholine-4-carbonyl (position 3)
- Amino linkage to ethyl benzoate (position 4)
High lipophilicity due to sulfur and aromatic systems; potential for enhanced membrane permeability
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Benzoate ester - Pentylthio linker
- 3-Methylisoxazolylamino
Thioether linkage may improve metabolic stability compared to ethers; isoxazole introduces a planar heterocycle
Ethoxylated ethyl-4-aminobenzoate Ethyl-4-aminobenzoate - Polyethoxylated chain (C59H111NO27) High water solubility (>99% purity) due to extensive ethoxylation; used in cosmetic formulations
Ethyl 4-benzoate () Thieno[2,3-b]quinoline - Trifluoromethyl group
- Amino-thienoquinoline core
Trifluoromethyl enhances electronegativity and bioavailability; thiophene fusion alters π-electron density
Impurity MM1298.06 () Benzamide - Trifluoromethylphenyl ethyl group
- Benzoyl-aminoethyl benzoate
Demonstrates structural diversity in pharmaceutical impurities; trifluoromethyl impacts pharmacokinetics

Physicochemical Properties

  • Lipophilicity: The target’s thiomorpholine and quinoline groups likely confer higher logP values compared to ethoxylated or polar analogs (e.g., I-6501’s pentylthio linker). Trifluoromethyl-containing compounds () may exhibit intermediate lipophilicity due to hydrophobic CF3 groups .
  • Solubility: The ethoxylated derivative () is water-soluble, while the target compound and thienoquinoline analogs () are more suited for lipid-based formulations.

Biological Activity

Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate (CAS Number: 1359315-28-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C23_{23}H23_{23}N3_3O3_3S
Molecular Weight: 421.5 g/mol

The compound features a quinoline core linked to a thiomorpholine moiety, which is connected to an ethyl benzoate group. This unique structure is believed to contribute to its biological activities.

This compound exhibits several mechanisms that may underlie its biological effects:

  • Enzyme Inhibition: The thiomorpholine ring can interact with specific enzymes, potentially inhibiting their activity. This interaction may lead to the modulation of pathways involved in cancer cell proliferation.
  • DNA Intercalation: The quinoline core can intercalate with DNA, disrupting replication processes and inducing apoptosis in cancer cells.
  • Antioxidant Activity: Some studies suggest that the compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that this compound has significant anticancer potential:

  • In Vitro Studies: The compound has been tested against various cancer cell lines, showing potent cytotoxic effects. For example, studies on glioblastoma and breast adenocarcinoma cells demonstrated that it induced morphological changes characteristic of apoptosis at low concentrations (nanomolar range) .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:

  • Protein Tyrosine Phosphatase (PTP1B): A related study showed that certain derivatives exhibited selectivity for PTP1B over other phosphatases, suggesting a targeted approach for enhancing insulin signaling pathways in diabetic models .

Case Studies

  • Cytotoxicity Against Tumor Cells:
    • In a study evaluating various thiosemicarbazone derivatives, this compound demonstrated superior cytotoxicity against glioblastoma multiforme and breast adenocarcinoma compared to standard chemotherapeutic agents like etoposide .
  • Mechanistic Insights:
    • Further investigations revealed that the compound's interaction with cellular targets led to significant downregulation of genes involved in cell proliferation and survival pathways, indicating its potential as a therapeutic agent in oncology .

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1359315-28-8421.5 g/molAnticancer, Enzyme Inhibition
Ethyl 4-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate1226437-47-3421.5 g/molSimilar anticancer properties but different substitution pattern

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